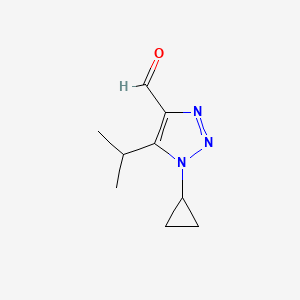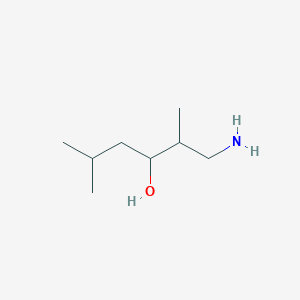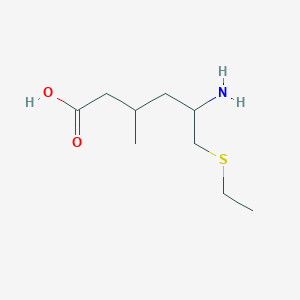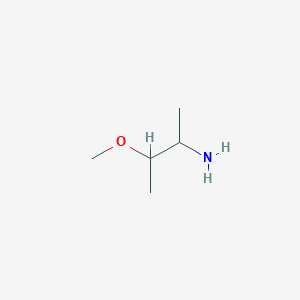![molecular formula C12H18FNO B13251807 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13251807.png)
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is an organic compound with the molecular formula C12H18FNO It is a phenolic compound that contains a fluorine atom and an aminoethyl group substituted with a 2-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the fluorine atom and the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: Conversion of the phenolic group to a quinone structure.
Reduction: Reduction of the amino group to an amine.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated phenolic compounds.
科学的研究の応用
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Fluoro-6-(isobutylamino)-4-[(1R)-2-[1-(4-isopropylphenyl)ethyl]-6-methoxy-1-methyl-3,4-dihydro-1H-isoquinolin-5-yl]phenol dihydrochloride
- 2-(1-Aminoethyl)-4-fluorophenol
Uniqueness
4-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the aminoethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H18FNO |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
4-fluoro-2-[1-(2-methylpropylamino)ethyl]phenol |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-14-9(3)11-6-10(13)4-5-12(11)15/h4-6,8-9,14-15H,7H2,1-3H3 |
InChIキー |
FJAYMCCNAWLPKY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(C)C1=C(C=CC(=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid](/img/structure/B13251727.png)
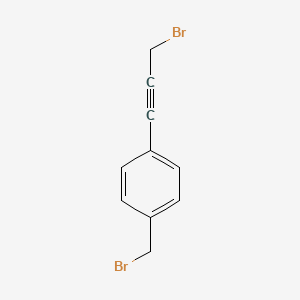

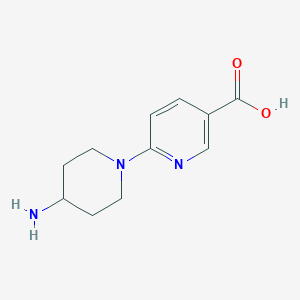
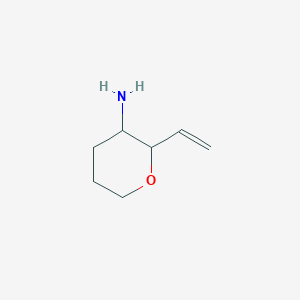

![Butyl[1-(4-fluorophenyl)propyl]amine](/img/structure/B13251766.png)
![(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13251782.png)
![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13251795.png)
![3-[(1-Aminopropan-2-YL)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13251799.png)
